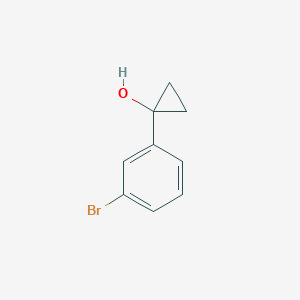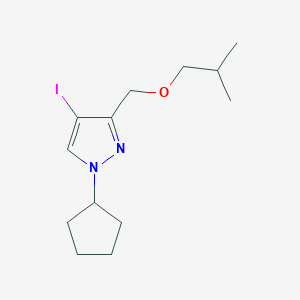
1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopentyl group, an iodine atom, and an isobutoxymethyl group attached to the pyrazole ring
准备方法
The synthesis of 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the isobutoxymethyl group: This final step involves the alkylation of the pyrazole ring with an isobutoxymethyl halide, such as isobutoxymethyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. For example, treatment with an amine in the presence of a palladium catalyst can lead to the formation of a new C-N bond.
Oxidation reactions: The isobutoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: The pyrazole ring can be reduced to a pyrazoline or pyrazolidine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly those containing pyrazole rings. Its unique structural features make it a valuable intermediate in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives. Its structural modifications, such as the presence of the cyclopentyl and isobutoxymethyl groups, may influence its interaction with biological targets.
Medicine: Pyrazole derivatives, including 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole, have been explored for their potential therapeutic applications. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties may impart desirable characteristics.
作用机制
The mechanism of action of 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application and target. In general, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target protein, leading to the observed biological effects. The presence of the cyclopentyl, iodine, and isobutoxymethyl groups may influence the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclopentyl-4-iodo-3-methylpyrazole: This compound lacks the isobutoxymethyl group, which may result in different chemical and biological properties.
1-Cyclopentyl-4-iodo-3-nitropyrazole:
1-Cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole: The methoxymethyl group is a smaller and less bulky substituent compared to the isobutoxymethyl group, which may affect the compound’s steric and electronic properties.
属性
IUPAC Name |
1-cyclopentyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IN2O/c1-10(2)8-17-9-13-12(14)7-16(15-13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHSLMQSKZKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)
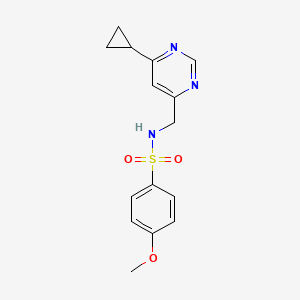
![N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2443066.png)
![2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide](/img/structure/B2443067.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2443074.png)
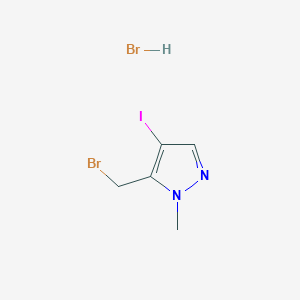
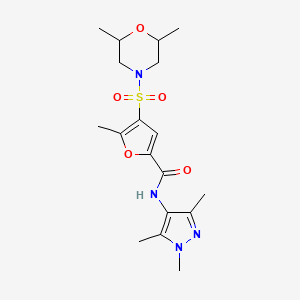
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2443079.png)
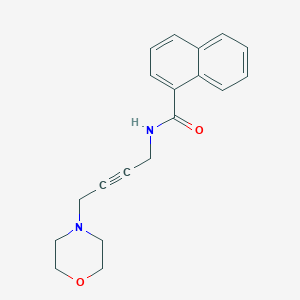
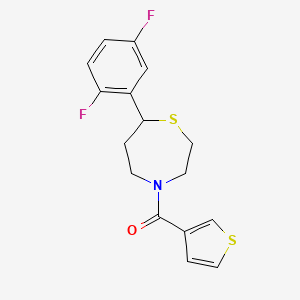
![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)
![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)
